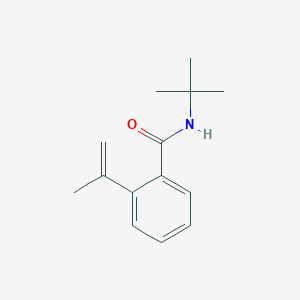
N-tert-Butyl-2-(prop-1-en-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-Butyl-2-(prop-1-en-2-yl)benzamide is an organic compound with the molecular formula C14H19NO It is a benzamide derivative characterized by the presence of a tert-butyl group and a prop-1-en-2-yl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-2-(prop-1-en-2-yl)benzamide typically involves the reaction of tert-butylamine with 2-(prop-1-en-2-yl)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-tert-Butyl-2-(prop-1-en-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated benzamides.
Applications De Recherche Scientifique
N-tert-Butyl-2-(prop-1-en-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-tert-Butyl-2-(prop-1-en-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-tert-Butyl-2-benzothiazolesulfenamide: Another benzamide derivative with different substituents on the benzene ring.
tert-Butyl N,N-bis(prop-2-yn-1-yl)carbamate: A compound with a similar tert-butyl group but different functional groups attached to the benzene ring.
Uniqueness
N-tert-Butyl-2-(prop-1-en-2-yl)benzamide is unique due to the specific combination of the tert-butyl and prop-1-en-2-yl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
918867-78-4 |
|---|---|
Formule moléculaire |
C14H19NO |
Poids moléculaire |
217.31 g/mol |
Nom IUPAC |
N-tert-butyl-2-prop-1-en-2-ylbenzamide |
InChI |
InChI=1S/C14H19NO/c1-10(2)11-8-6-7-9-12(11)13(16)15-14(3,4)5/h6-9H,1H2,2-5H3,(H,15,16) |
Clé InChI |
VLJQBTIWWRDGIK-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1=CC=CC=C1C(=O)NC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[3-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone](/img/structure/B14189442.png)
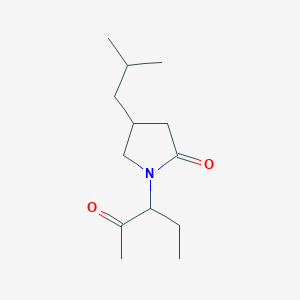

![3-[(4-Chlorophenyl)methyl]-4-methylpyridine](/img/structure/B14189460.png)
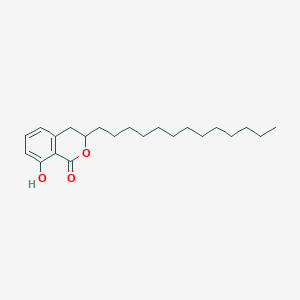
![Dimethyl (2'Z)-1-butyl-2'-(phenylimino)-3-(propan-2-yl)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B14189463.png)

![(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoic acid;2-methyl-1-[(R)-methylsulfinyl]propane](/img/structure/B14189472.png)

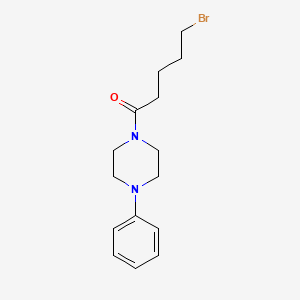
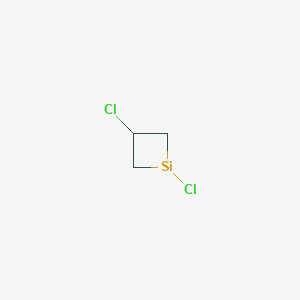
![3-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B14189508.png)
